molecular formula C19H19N3O3 B2476773 4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methylphenyl)butanamide CAS No. 896375-95-4

4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methylphenyl)butanamide

Cat. No.: B2476773
CAS No.: 896375-95-4
M. Wt: 337.379
InChI Key: UCMUFPZHBKLZIB-UHFFFAOYSA-N
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Description

4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methylphenyl)butanamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methylphenyl)butanamide typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Substitution Reactions:

    Final Coupling: The final step involves coupling the quinazolinone derivative with 3-methylphenylamine under suitable conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinazolinone core, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols or amines.

    Substitution: The aromatic ring and the amide moiety can participate in various substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens (Cl2, Br2), nitric acid (HNO3), and sulfuric acid (H2SO4) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce alcohol or amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

Biologically, quinazolinone derivatives have shown potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific biological activity of 4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methylphenyl)butanamide would depend on its interaction with biological targets.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Quinazolinone derivatives have been studied for their anti-inflammatory, analgesic, and antitumor properties. Further research is needed to determine its efficacy and safety in clinical settings.

Industry

Industrially, this compound may find applications in the development of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatile reactivity makes it a valuable component in various chemical processes.

Mechanism of Action

The mechanism of action of 4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methylphenyl)butanamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to interact with various biological pathways, potentially inhibiting enzyme activity or modulating receptor function. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide
  • N-(3-methylphenyl)-4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide
  • 4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-phenylbutanamide

Uniqueness

The uniqueness of 4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methylphenyl)butanamide lies in its specific substitution pattern and the presence of the 3-methylphenyl group. This structural feature may impart unique biological activities and reactivity compared to other quinazolinone derivatives.

Properties

IUPAC Name

4-(2,4-dioxo-1H-quinazolin-3-yl)-N-(3-methylphenyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-13-6-4-7-14(12-13)20-17(23)10-5-11-22-18(24)15-8-2-3-9-16(15)21-19(22)25/h2-4,6-9,12H,5,10-11H2,1H3,(H,20,23)(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCMUFPZHBKLZIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CCCN2C(=O)C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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